molecular formula C10H8FN3O4S B7578350 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid

Cat. No. B7578350
M. Wt: 285.25 g/mol
InChI Key: KGXFUMVCDOYERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid, also known as FI-5-ASA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of 5-aminosalicylic acid (5-ASA), which is commonly used in the treatment of inflammatory bowel disease (IBD). FI-5-ASA has shown promise as a more effective and targeted treatment for IBD, as well as other conditions such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid involves several pathways, including the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity. 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), both of which are involved in the inflammatory response. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to modulate the activity of immune cells such as macrophages and T cells, which play a crucial role in the development of IBD and other inflammatory conditions.
Biochemical and Physiological Effects
3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has several biochemical and physiological effects that make it a promising therapeutic agent. One of its primary effects is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

One advantage of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid for lab experiments is its potency and specificity. Compared to 5-ASA, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has a more targeted and potent anti-inflammatory effect, making it a promising alternative for the treatment of IBD and other inflammatory conditions. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has shown promise in the treatment of cancer and diabetes, making it a versatile compound for research.
One limitation of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid for lab experiments is its potential toxicity. Like many chemical compounds, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid can have toxic effects at high concentrations or with prolonged exposure. Additionally, the synthesis of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid. One area of research is the development of more efficient synthesis methods, which could increase the availability and affordability of the compound for research purposes. Additionally, further studies are needed to investigate the potential use of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid in the treatment of other conditions, such as autoimmune diseases and neurological disorders.
Another area of research is the development of targeted drug delivery systems for 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid. By encapsulating the compound in nanoparticles or other carriers, it may be possible to increase its efficacy and reduce its toxicity. Additionally, the use of imaging techniques such as positron emission tomography (PET) could help to better understand the pharmacokinetics and biodistribution of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid in vivo.
Conclusion
3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid is a promising chemical compound that has shown potential for the treatment of a variety of conditions, including IBD, cancer, and diabetes. Its potency and specificity make it a versatile compound for research purposes, although its potential toxicity and complex synthesis may limit its availability. Future research directions include the development of more efficient synthesis methods, targeted drug delivery systems, and investigations into its potential use in other conditions.

Synthesis Methods

The synthesis of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid involves several steps, including the reaction of 5-ASA with sulfonyl chloride, followed by the addition of imidazole and fluorine. The final product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its use as a treatment for IBD, including Crohn's disease and ulcerative colitis. Studies have shown that 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has a more targeted and potent anti-inflammatory effect compared to 5-ASA, making it a promising alternative for patients who do not respond well to current treatments.
Other areas of research have explored the potential use of 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid in cancer treatment. Studies have shown that 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to have potential applications in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.

properties

IUPAC Name

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O4S/c11-7-3-6(10(15)16)1-2-8(7)14-19(17,18)9-4-12-5-13-9/h1-5,14H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFUMVCDOYERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)NS(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-(1H-imidazol-5-ylsulfonylamino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.